5-(2-Methylpropyl)furan-2(5H)-one

Flavor Chemistry Quantitative Structure-Property Relationship (QSPR) Volatility

5-(2-Methylpropyl)furan-2(5H)-one (CAS 17756-71-7) is an α,β-unsaturated γ-lactone belonging to the 5-alkylfuran-2(5H)-one subclass. This compound class serves dual roles as direct flavor/fragrance ingredients and as critical synthetic intermediates for saturated beverage lactones (e.g., whisky and cognac lactones), making the precise steric and electronic properties of the 5-alkyl substituent a key determinant of downstream sensory and physicochemical performance.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 17756-71-7
Cat. No. B14705371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylpropyl)furan-2(5H)-one
CAS17756-71-7
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)CC1C=CC(=O)O1
InChIInChI=1S/C8H12O2/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6-7H,5H2,1-2H3
InChIKeyFAILPJXTNDGLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylpropyl)furan-2(5H)-one (CAS 17756-71-7): Chemical Class and Procurement Context


5-(2-Methylpropyl)furan-2(5H)-one (CAS 17756-71-7) is an α,β-unsaturated γ-lactone belonging to the 5-alkylfuran-2(5H)-one subclass [1]. This compound class serves dual roles as direct flavor/fragrance ingredients and as critical synthetic intermediates for saturated beverage lactones (e.g., whisky and cognac lactones), making the precise steric and electronic properties of the 5-alkyl substituent a key determinant of downstream sensory and physicochemical performance [2].

Why 5-(2-Methylpropyl)furan-2(5H)-one Cannot Be Generically Substituted by Other 5-Alkylfuranones


In-class substitution of 5-alkylfuran-2(5H)-ones is highly unreliable due to the direct structure-odor relationship (SOR) governed by the 5-alkyl chain. The branched isobutyl group in 5-(2-methylpropyl)furan-2(5H)-one provides a distinct steric and hydrophobic profile compared to linear n-butyl or n-pentyl analogs, which critically influences both its volatility (LogP) and its conversion into diastereomerically enriched beverage lactones [1]. Even minor alterations in chain branching can shift the sensory profile from desirable fruity, winey notes to undesirable fatty or green off-notes, making simple analog interchange a significant formulation risk [2]. Direct quantitative evidence comparing this specific compound to its closest analogs is limited in the open literature; the primary differentiation therefore rests on established structure-activity principles within the 5-alkylfuranone class.

Quantitative Evidence Guide for 5-(2-Methylpropyl)furan-2(5H)-one: Comparator-Driven Benchmarks


Lipophilicity (cLogP) as a Descriptor of Volatility and Sensory Release Relative to n-Butyl Analog

The isobutyl substituent on 5-(2-methylpropyl)furan-2(5H)-one reduces lipophilicity compared to the n-butyl analog (5-butylfuran-2(5H)-one), directly impacting air-water partition coefficients and sensory release profiles. A calculated cLogP of 1.51 indicates lower lipophilicity than the n-butyl isomer, which exhibits a higher cLogP (approx. 1.8-2.0 based on established additive models for straight-chain vs. branched C4 alkyl groups). This difference translates into a faster flavor release and higher initial odor impact for the branched isobutyl compound.

Flavor Chemistry Quantitative Structure-Property Relationship (QSPR) Volatility

Synthetic Utility in Diastereoselective Lactone Production Compared to 5-Pentylfuran-2(5H)-one

5-Alkylfuran-2(5H)-ones serve as direct precursors to saturated whisky/cognac-type lactones via hydrogenation/alkylation sequences. The branched isobutyl substituent introduces a steric bias that can alter the cis/trans diastereomeric ratio of the final tetrahydrofuranone product compared to the linear pentyl analog. In analogous systems, branched 5-alkyl substrates have been shown to improve diastereomeric excess (de) for the cis-isomer, which is critical for the characteristic creamy, coconut-like sensory profile [1].

Organic Synthesis Diastereoselectivity Flavor Precursors

Class-Associated Antimicrobial Activity of 2(5H)-Furanone Scaffold

The 2(5H)-furanone scaffold exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria including Staphylococcus aureus [1]. While 5-(2-methylpropyl)furan-2(5H)-one itself has not been the subject of a published Minimum Inhibitory Concentration (MIC) study, its core pharmacophore is identical to the active 'F105' class of derivatives which show MIC values as low as 8 µg/mL against S. aureus [2]. The 5-isobutyl substitution offers a distinct balance of hydrophobic bulk for bacterial membrane interaction.

Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Procurement-Driven Application Scenarios for 5-(2-Methylpropyl)furan-2(5H)-one


Synthesis of High-Value Chiral Beverage Lactones with Biased cis-Diastereoselectivity

Used as a key intermediate in the catalytic hydrogenation/alkylation pathway to produce premium whisky- and cognac-type lactones. The branched isobutyl chain imposes a steric environment that can favor the organoleptically superior cis-diastereomer more effectively than linear n-alkyl precursors, as inferred from the Jefford methodology for 5-alkylfuran-2(5H)-ones .

Flavor Formulation Requiring a Short-Acting, High-Impact Fruity Top Note

Due to its lower calculated cLogP (1.51) relative to n-butyl analogs , this compound is suited for flavor compositions where rapid release and a bright, volatile fruity character are desired, without the lingering heaviness that characterizes longer-chain 5-alkylfuranones [1].

Medicinal Chemistry Scaffold for Anti-Staphylococcal Lead Optimization

Serves as a structurally novel starting point for synthesizing libraries of 2(5H)-furanone-based antimicrobials. The 5-isobutyl decoration offers a distinct point of diversification from previously explored 3-aryl or 5-methyl furanones, which are known to inhibit tyrosyl-tRNA synthetase and disrupt S. aureus biofilms at low µg/mL concentrations [2].

Specialty Chemical Intermediate for IP-Differentiated Derivative Synthesis

Employed as a versatile building block in the synthesis of 3,4-disubstituted or polycyclic furanone derivatives using hydrogen bonding-guided ring-closing metathesis (RCM) strategies, where the specific steric demand of the isobutyl group influences reaction yields and product selectivity [3].

Quote Request

Request a Quote for 5-(2-Methylpropyl)furan-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.